![molecular formula C12H13N5O3 B6057416 2,5-dimethoxybenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone](/img/structure/B6057416.png)
2,5-dimethoxybenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
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Overview
Description
2,5-dimethoxybenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone, also known as DMBA-TH, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future research directions.
Mechanism of Action
The mechanism of action of 2,5-dimethoxybenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells. 2,5-dimethoxybenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anti-cancer agents.
Biochemical and Physiological Effects:
2,5-dimethoxybenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been shown to have low toxicity in vitro and in vivo. In animal studies, 2,5-dimethoxybenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone did not cause any significant adverse effects at therapeutic doses. However, more research is needed to determine the long-term effects of 2,5-dimethoxybenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone on human health.
Advantages and Limitations for Lab Experiments
2,5-dimethoxybenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 2,5-dimethoxybenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is not readily available commercially, and its synthesis requires specialized equipment and expertise.
Future Directions
Future research on 2,5-dimethoxybenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone could focus on its potential use as an anti-cancer agent in clinical trials. In addition, 2,5-dimethoxybenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone could be further studied for its use in materials science and analytical chemistry. Further research is also needed to determine the long-term effects of 2,5-dimethoxybenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone on human health and to optimize its synthesis method for commercial production.
In conclusion, 2,5-dimethoxybenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is a chemical compound that has shown potential in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future research directions make it a promising candidate for further study.
Synthesis Methods
2,5-dimethoxybenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone can be synthesized by the reaction of 2,5-dimethoxybenzaldehyde and 4,5-dihydro-1,2,4-triazin-3-amine in the presence of acetic acid. This method has been optimized and can yield high purity 2,5-dimethoxybenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone.
Scientific Research Applications
2,5-dimethoxybenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been studied for its potential use in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2,5-dimethoxybenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has shown promise as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. In materials science, 2,5-dimethoxybenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with tunable properties. In analytical chemistry, 2,5-dimethoxybenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been used as a reagent for the detection of metal ions.
properties
IUPAC Name |
3-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c1-19-9-3-4-10(20-2)8(5-9)6-13-16-12-15-11(18)7-14-17-12/h3-7H,1-2H3,(H2,15,16,17,18)/b13-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKWZMSNSQLZCJ-AWNIVKPZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC2=NN=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC2=NN=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one |
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